Risperidone is a second-generation antipsychotic (SGA) medication used in the treatment of a number of mood and mental health conditions including schizophrenia and bipolar disorder. It is one of the most widely used SGAs. [Paliperidone], another commonly used SGA, is the primary active metabolite of risperidone (i.e. 9-hydroxyrisperidone). Schizophrenia and various mood disorders are thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity, resulting in overactivity of central mesolimbic pathways and mesocortical pathways, respectively. Risperidone is thought to reduce this overactivity through inhibition of dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain. Risperidone binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug's binding affinity to D2 receptors, and carries lesser activity at several off-targets which may responsible for some of its undesirable effects.
Risperidone is an Atypical Antipsychotic.
Risperidone is an atypical antipsychotic that is used widely in the treatment of mania and schizophrenia. Risperidone therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.
Risperidone is a benzisoxazole derivative with antipsychotic property. Risperidone selectively antagonizes serotonin (5-HT) effects via cortical 5-HT2 receptor, and, to a lesser extent, competes with dopamine at the limbic dopamine D2 receptor. The antagonism leads to decreased psychotic effects, such as hallucinations and delusions. In addition, risperidone has low to moderate affinity for histamine H1, 5-HT1A, 5-HT1C, and 5-HT1D receptors, while it has weak affinity for dopamine D1 and haloperidol-sensitive sigma site receptors.
Risperidone is an atypical antipsychotic medication approved in 1993. It is most often used to treat delusional psychosis (including schizophrenia), but risperidone (like other atypical antipsychotics) is also used to treat some forms of bipolar disorder, psychotic depression and Tourette syndrome. Generally lower doses are used for autistic spectrum disorders than are used for schizophrenia and other forms of psychosis; Risperidone is a very strong dopamine blocker (antagonist); Risperidone is a very strong dopamine blocker (antagonist); i.e., it inhibits functioning of postsynaptic dopamine receptors. An anxiolytic agent and a serotonin receptor agonist belonging to the azaspirodecanedione class of compounds. Its structure is unrelated to those of the benzodiazepines, but it has an efficacy comparable to diazepam; i.e., it inhibits functioning of postsynaptic dopamine receptors. Risperidone (Belivon, Rispen, Risperdal; in the United States) is an atypical antipsychotic medication. It was approved by the United States Food and Drug Administration (FDA) in 1993. It is most often used to treat delusional psychosis (including schizophrenia), but risperidone (like other atypical antipsychotics) is also used to treat some forms of bipolar disorder, psychotic depression and Tourette syndrome; risperidone has received approval from the Food and Drug Administration (FDA) for symptomatic treatment of irritability in autistic children and adolescents. Risperidone is now the most commonly prescribed antipsychotic medication in the United States.
A selective blocker of DOPAMINE D2 RECEPTORS and SEROTONIN 5-HT2 RECEPTORS that acts as an atypical antipsychotic agent. It has been shown to improve both positive and negative symptoms in the treatment of SCHIZOPHRENIA.
Risperidone
CAS No.: 106266-06-2
Cat. No.: VC20744227
Molecular Formula: C23H27FN4O2
Molecular Weight: 410.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 106266-06-2 |
---|---|
Molecular Formula | C23H27FN4O2 |
Molecular Weight | 410.5 g/mol |
IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Standard InChI Key | RAPZEAPATHNIPO-UHFFFAOYSA-N |
Impurities | 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (9RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 2-[2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-carboxylate; 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
SMILES | CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Canonical SMILES | CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Appearance | Solid powder |
Boiling Point | 442 |
Colorform | White to slightly beige powder Crystals from dimethylformamide + propanol |
Melting Point | 170 °C |
Pharmacological Mechanism of Action
Receptor Binding Profile
Risperidone's therapeutic efficacy derives primarily from its antagonistic action on two key neurotransmitter systems implicated in psychotic disorders:
Receptor Type | Binding Affinity | Clinical Significance |
---|---|---|
Serotonin 5-HT₂ₐ | Very high (10-20 fold greater than D₂) | Reduced negative symptoms, improved efficacy |
Dopamine D₂ | Moderate (lower than first-generation antipsychotics) | Reduced extrapyramidal symptoms while maintaining antipsychotic efficacy |
Other receptors | Variable activity | Contributes to side effect profile |
The distinguishing pharmacological feature of risperidone is its significantly higher binding affinity for serotonergic 5-HT₂ₐ receptors compared to dopaminergic D₂ receptors, with approximately 10-20 fold greater affinity for the former . This differential binding pattern contrasts with first-generation antipsychotics, which demonstrate very high affinity predominantly for D₂ receptors .
Neurobiological Basis of Action
Schizophrenia and various mood disorders are theorized to result from excessive dopaminergic D₂ and serotonergic 5-HT₂ₐ activity, leading to hyperactivity in central mesolimbic and mesocortical pathways . Risperidone counteracts this pathophysiology through:
-
Transient inhibition of dopaminergic D₂ receptors, reducing dopaminergic neurotransmission and consequently decreasing positive symptoms of schizophrenia such as delusions and hallucinations .
-
Antagonism of serotonergic 5-HT₂ₐ receptors, which may contribute to improvements in negative symptoms and cognitive function .
A critical aspect of risperidone's mechanism involves its receptor occupancy pattern. Optimal therapeutic effect occurs with D₂ receptor occupancy of 60-70% . Higher occupancy rates (>80%) significantly increase the risk of extrapyramidal symptoms (EPS) . The relatively looser binding and rapid dissociation from D₂ receptors distinguishes risperidone from traditional antipsychotics and contributes to its improved tolerability profile .
Clinical Efficacy in Schizophrenia
Evidence from Placebo-Controlled Studies
Multiple randomized controlled trials have demonstrated risperidone's superior efficacy compared to placebo for reducing schizophrenia symptoms. A comprehensive Cochrane review analyzed 15 studies with 2,428 participants and found consistent evidence supporting risperidone's effectiveness .
The review concluded that patients receiving risperidone were significantly more likely to achieve clinical improvement compared to those receiving placebo (RR 0.64, 95% CI 0.52 to 0.78) . This effect remained robust even when studies with high attrition rates were excluded from analysis (RR 0.77, 95% CI 0.67 to 0.88) .
Participants receiving risperidone also demonstrated greater improvement on the Clinical Global Impression (CGI) scale compared to placebo recipients (RR 0.69, 95% CI 0.57 to 0.83) . Additionally, treatment adherence was significantly better in the risperidone group, with these participants being 31% less likely to discontinue treatment compared to those receiving placebo (RR 0.69, 95% CI 0.62 to 0.78) .
Rapid Onset of Action
Evidence suggests that risperidone provides relatively rapid symptom reduction. In a study examining once-monthly Risperidone ISM (in-situ microparticles), statistically significant improvement in PANSS (Positive and Negative Syndrome Scale) total score compared to placebo was observed as early as day 8 for the 100 mg dose and day 15 for the 75 mg dose .
This rapid onset of action is clinically valuable, particularly in acute psychotic episodes where prompt symptom control is essential. The early therapeutic response may also contribute to improved treatment adherence.
Comparison with Conventional Antipsychotics
When compared to typical antipsychotics, risperidone demonstrates comparable clinical efficacy with an improved side effect profile. A Cochrane review comparing risperidone to conventional antipsychotics concluded that risperidone may be equally clinically effective to relatively high doses of haloperidol while causing fewer adverse effects .
The review noted that risperidone appears more acceptable to patients than older antipsychotics, with potential marginal benefits in terms of clinical improvement . Long-term data suggest a potential advantage for risperidone in preventing relapse, though researchers emphasized the need for independent replication of these findings .
Extended Clinical Applications
Efficacy in Behavioral Disorders
Beyond schizophrenia, risperidone has demonstrated efficacy in treating severe problem behaviors in various psychiatric populations. A double-blind, placebo-controlled study found risperidone significantly superior to placebo for reducing aggressive, insecure/anxious, and other severe behavioral problems .
In this study, 76.9% of patients in the risperidone group were rated as "improved" at endpoint, compared to only 33.4% in the placebo group (p<0.001) . This significant difference was observed as early as week 1 and maintained throughout the study period . Additionally, 53.8% of risperidone-treated subjects achieved ratings of "much to very much improved" compared to only 7.9% in the placebo group (p<0.001) .
Novel Formulations: Risperidone ISM
Recent innovations have expanded the administration options for risperidone to address adherence challenges. Risperidone ISM, a once-monthly injectable formulation, has shown promising results in clinical trials:
Risperidone ISM provided rapid and progressive symptom reduction without requiring oral risperidone supplementation, which represents a significant advancement in long-acting antipsychotic formulations . The efficacy was evident from early timepoints (day 8 for the 100 mg dose) and maintained throughout the 85-day study period .
Current Place in Therapy
Risperidone occupies an important position in contemporary psychiatric pharmacotherapy. As one of the most thoroughly studied atypical antipsychotics available in generic form, it offers a cost-effective option with established efficacy and a well-characterized safety profile .
Current evidence supports its use as a first-line agent for schizophrenia, particularly where adherence is a concern and long-acting formulations may be beneficial. Its efficacy in treating behavioral disturbances extends its utility to populations beyond those with primary psychotic disorders .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume